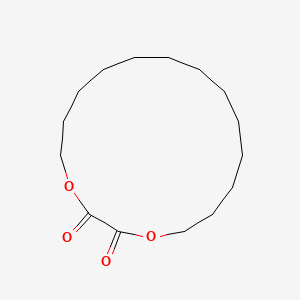
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy-: is an organic compound with the molecular formula C({17})H({20})O(_{2}) It is a derivative of benzene, featuring a phenoxy group and a 1,1-dimethylethoxy methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- typically involves the following steps:
Starting Materials: Benzene, 1,1-dimethylethoxy methanol, and phenol.
Reaction: The reaction begins with the alkylation of benzene using 1,1-dimethylethoxy methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This forms the intermediate compound, 1-((1,1-dimethylethoxy)methyl)benzene.
Phenoxy Group Introduction: The intermediate is then reacted with phenol in the presence of a base such as sodium hydroxide or potassium hydroxide to introduce the phenoxy group, resulting in the formation of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy or 1,1-dimethylethoxy methyl groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, nitro compounds.
科学研究应用
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy group and the 1,1-dimethylethoxy methyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzene, (1,1-dimethylethoxy)-: Similar structure but lacks the phenoxy group.
Benzene, 1-(1,1-dimethylethoxy)-2-methyl-: Similar structure with an additional methyl group.
(1,1-dimethylethyl)benzene: Lacks the phenoxy and 1,1-dimethylethoxy methyl groups.
Uniqueness
Benzene, 1-((1,1-dimethylethoxy)methyl)-3-phenoxy- is unique due to the presence of both the phenoxy group and the 1,1-dimethylethoxy methyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
64930-85-4 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
1-[(2-methylpropan-2-yl)oxymethyl]-3-phenoxybenzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)18-13-14-8-7-11-16(12-14)19-15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |
InChI 键 |
RECGFXCYFJWQMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
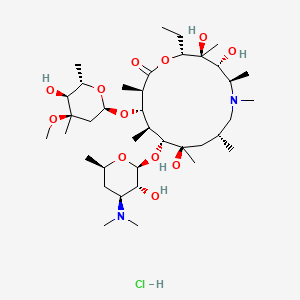
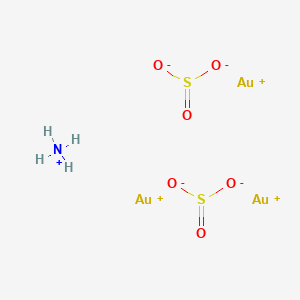
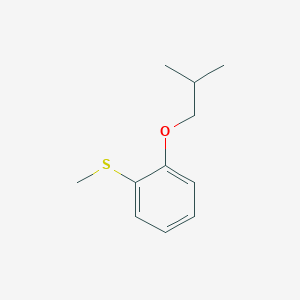
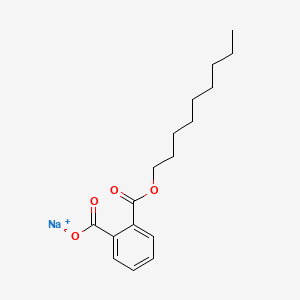
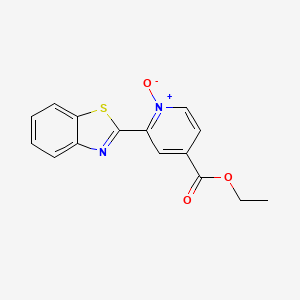
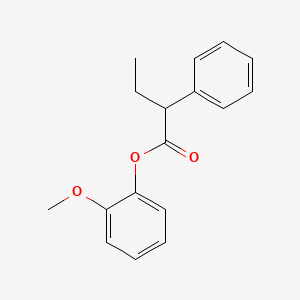
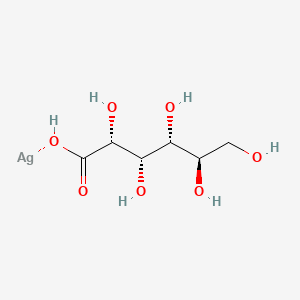
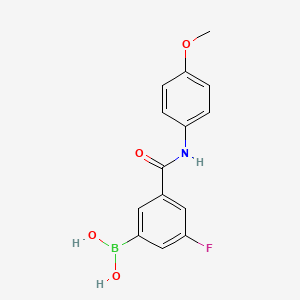

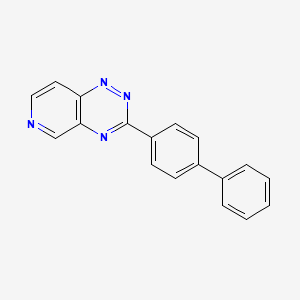

aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12645544.png)
